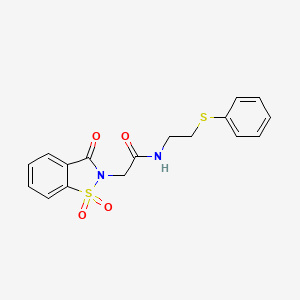![molecular formula C25H17BrClNO5 B11572793 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572793.png)
2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes benzyl, bromo, hydroxy, methoxy, and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring, which is often hindered if the ring is strongly deactivated.
Clemmensen Reduction: This reduction step converts the acyl group to an alkane.
Nitration and Bromination: These steps introduce nitro and bromo groups to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one.
Coumarin Derivatives: Compounds such as N1-(2,3,5-tri-o-benzoyl-β-d-ribofuranosyl)-C4-(coumarin-7-oxymethyl)-1,2,3-triazoles.
Uniqueness
2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H17BrClNO5 |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H17BrClNO5/c1-32-19-10-14(9-17(26)23(19)30)21-20-22(29)16-11-15(27)7-8-18(16)33-24(20)25(31)28(21)12-13-5-3-2-4-6-13/h2-11,21,30H,12H2,1H3 |
InChI Key |
QFHWQZVMLREVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11572712.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B11572734.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11572735.png)
![1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11572743.png)
![1-(4-Ethylphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572753.png)

![ethyl 5-{2-hydroxy-3-[(3-hydroxypropyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11572760.png)

![N-(4-chlorobenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11572781.png)
![3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11572783.png)
![2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone](/img/structure/B11572788.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11572797.png)
![(6Z)-6-(2-bromobenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11572800.png)
![4-methyl-N-{4-methyl-5-[(phenylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B11572806.png)
